molecular formula C20H17N3O3 B2910351 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide CAS No. 1448132-66-8

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide

Cat. No. B2910351
CAS RN: 1448132-66-8
M. Wt: 347.374
InChI Key: TZOVSLCGHTUSHH-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target bromodomain and extraterminal (BET) proteins. BET proteins are known to play a crucial role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases. CPI-455 is a promising compound that has shown efficacy in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide is based on its ability to inhibit BET proteins. BET proteins are known to play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in disease processes. N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide have been studied in several preclinical models. In cancer models, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In models of inflammation, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has been shown to reduce the production of inflammatory cytokines. In cardiovascular disease models, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide is its specificity for BET proteins, which allows for targeted inhibition of gene expression. The compound has also shown efficacy in preclinical models of several diseases, making it a promising candidate for further study. However, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has some limitations in lab experiments, including its relatively low solubility and stability, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could lead to improved therapeutic outcomes. Another area of interest is the identification of biomarkers that could be used to predict response to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide treatment. Finally, the potential use of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation.
Conclusion:
In conclusion, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies of several diseases. Its specificity for BET proteins and mechanism of action make it a promising candidate for further study, and its potential applications in scientific research are numerous. While there are some limitations to its use in lab experiments, the future directions for the study of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide are promising, and it is an exciting compound to watch in the field of drug discovery.

Synthesis Methods

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has been described in detail in several research articles. The compound is synthesized using a multi-step process that involves the coupling of an indole-2-carboxylic acid derivative with an alkyne-containing intermediate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in several laboratories.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular disease. In preclinical studies, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a protective effect on the heart in animal models of cardiovascular disease.

properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-19(24)15-8-2-4-10-18(15)26-12-6-5-11-22-20(25)17-13-14-7-1-3-9-16(14)23-17/h1-4,7-10,13,23H,11-12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOVSLCGHTUSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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